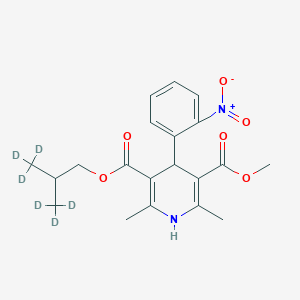

3-Methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

描述

Nisoldipine-d6 is a deuterated form of Nisoldipine, a pharmaceutical drug used primarily for the treatment of chronic angina pectoris and hypertension. Nisoldipine belongs to the dihydropyridine class of calcium channel blockers and is known for its high specificity for L-type calcium channels . The deuterated form, Nisoldipine-d6, is often used in scientific research to study the pharmacokinetics and metabolic profiles of the drug due to the presence of stable heavy isotopes of hydrogen .

准备方法

合成路线和反应条件

硝苯地平-d6 的制备涉及将氘原子掺入硝苯地平分子中。这可以通过各种合成路线实现,包括使用氘代试剂和溶剂。 一种常见的方法涉及氢-氘交换反应,其中硝苯地平在特定条件下用氘代溶剂处理,以用氘取代氢原子 .

工业生产方法

硝苯地平-d6 的工业生产通常涉及使用氘代试剂和溶剂进行大规模合成。该过程包括多个步骤,如氘化、纯化和结晶,以确保最终产品的纯度和稳定性。 喷雾干燥和溶剂蒸发等先进技术通常用于生产硝苯地平-d6 的固体分散体,从而提高其溶解度和生物利用度 .

化学反应分析

反应类型

硝苯地平-d6 会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的硝基衍生物。

还原: 还原反应可以将硝基转化为氨基。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。

取代: 胺和硫醇等亲核试剂在碱性条件下使用.

形成的主要产物

科学研究应用

硝苯地平-d6 广泛用于科学研究的各种应用:

药代动力学: 氘代形式用于研究硝苯地平在体内的吸收、分布、代谢和排泄。

药物开发: 它有助于理解代谢途径和潜在的药物相互作用。

作用机制

硝苯地平-d6 与硝苯地平一样,通过选择性抑制 L 型钙通道起钙通道阻滞剂的作用。这种抑制阻止了钙离子流入血管平滑肌细胞,从而导致血管扩张和血压降低。 分子靶标包括电压门控 L 型钙通道,所涉及的途径与钙依赖性平滑肌收缩有关 .

相似化合物的比较

类似化合物

硝苯地平: 另一种用于高血压和心绞痛的二氢吡啶类钙通道阻滞剂。

氨氯地平: 一种长效钙通道阻滞剂,具有相似的治疗用途。

非洛地平: 以其高血管选择性而闻名,用于治疗高血压.

硝苯地平-d6 的独特性

硝苯地平-d6 的独特性在于其氘代性质,这提供了增强的稳定性并允许进行详细的药代动力学研究。 氘原子的存在会导致代谢途径的差异和与非氘代类似物相比降低的代谢降解率 .

生物活性

The compound 3-Methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of the dihydropyridine class known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of deuterated methyl groups (methyl-d3) may influence its pharmacokinetics and metabolic pathways, potentially enhancing its stability and efficacy in biological systems.

Research indicates that this compound interacts with several biological targets:

- Calcium Channels : Dihydropyridines are known calcium channel blockers. This compound likely exhibits similar properties, modulating calcium influx in cardiac and smooth muscle cells.

- Receptor Interactions : It may also interact with various receptors involved in cardiovascular and central nervous system functions, including adrenergic receptors and dopaminergic receptors .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as DNA methyltransferases and histone deacetylases (HDAC), which are critical in epigenetic regulation .

Pharmacological Effects

The following table summarizes key findings regarding the biological activity of the compound:

Case Studies

- Cardiovascular Studies : In vitro studies using rat cardiac membranes demonstrated that the S-enantiomer of a related dihydropyridine exhibited significantly higher potency than its R counterpart in blocking calcium channels, suggesting a promising application in treating hypertension or heart failure .

- Neuroprotective Studies : Research indicates that derivatives of this compound may provide neuroprotection by modulating neurotransmitter release and reducing excitotoxicity in neuronal cultures exposed to oxidative stress .

属性

IUPAC Name |

3-O-methyl 5-O-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQFCGNPDRICFG-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。